(R)-Fexofenadine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It is a metabolite of terfenadine and is known for its ability to selectively block peripheral histamine H1 receptors without causing significant sedation, making it a preferred choice in allergy management. The compound is classified under the category of antihistamines and is often marketed in its hydrochloride salt form, fexofenadine hydrochloride.
Fexofenadine was developed as a safer alternative to first-generation antihistamines, which often caused sedation due to their ability to cross the blood-brain barrier. The compound is synthesized from various precursors, including alpha-alpha-dimethyl phenyl acetic acid and 4-chlorobutanoyl chloride, through several chemical reactions that enhance its efficacy and safety profile. Fexofenadine hydrochloride is classified as a non-sedating antihistamine, distinguishing it from older agents like diphenhydramine.
The synthesis of (R)-fexofenadine typically involves several key steps:
Recent advancements have introduced methods that improve yield and reduce impurities, such as meta-isomers and amides .
The molecular formula of (R)-fexofenadine is C_32H_39NO_4, with a molecular weight of 501.66 g/mol. Its structure features:
The three-dimensional conformation of (R)-fexofenadine allows it to effectively interact with histamine receptors, providing its therapeutic effects.
The primary reactions involved in the synthesis of (R)-fexofenadine include:
These reactions are optimized for high yields and minimal byproduct formation, which is crucial for industrial applications .
(R)-Fexofenadine acts as a selective antagonist at peripheral histamine H1 receptors. Upon administration, it competes with histamine for binding sites on these receptors, thereby inhibiting the physiological effects associated with histamine release, such as vasodilation and increased vascular permeability. This mechanism effectively reduces allergy symptoms without significant central nervous system effects .
These properties are essential for formulating effective pharmaceutical preparations .
(R)-Fexofenadine is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other allergic conditions and its pharmacokinetic properties in diverse populations .
(R)-Fexofenadine ((R)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl benzeneacetic acid) is the pharmacologically active enantiomer of the second-generation antihistamine fexofenadine. Its molecular structure (C₃₂H₃₉NO₄; molecular weight 501.66 g/mol) features three key moieties: a lipophilic diphenylmethylpiperidine unit, a hydrophilic carboxylate group, and a chiral hydroxyalkyl spacer connecting them [1] [5]. The chiral center at the C4 position of the butyl chain (where the hydroxyl group is attached) confers stereochemical specificity. X-ray crystallography confirms the R-configuration adopts a distinct spatial orientation that optimizes binding to the H₁ receptor's active site [5].
Synthesis of (R)-fexofenadine employs stereoselective methodologies:
Table 1: Stereoselective Synthesis Routes for (R)-Fexofenadine
Method | Key Catalyst/Reagent | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 98 | 92 |
Enzymatic Resolution | Candida antarctica Lipase | 99 | 45 |
Chiral Pool Synthesis | (R)-Epichlorohydrin | 100 | 68 |
Separating (R)-fexofenadine from its (S)-counterpart or racemic mixtures leverages chiral stationary phases (CSPs) and solvent-based techniques:
Enantioselective liquid-liquid extraction using di-n-butyl tartrate in dichloroethane achieves distribution coefficients of 1.8 for (R)- vs. 0.6 for (S)-fexofenadine [8].
Table 2: Chiral Resolution Performance Metrics
Method | Condition | Resolution (Rs) | Analysis Time (min) |
---|---|---|---|
HPLC | Chiralpak AD-H, n-hexane/IPA/TFA (90:10:0.1) | 1.42 | 17 |
CE | 20 mM sulfated β-CD, pH 2.5, 25 kV | 2.5 | 12 |
SFC | OJ-H column, CO₂/ethanol (80:20) | 1.8 | 5 |
(R)-Fexofenadine hydrochloride (HCl salt) is a white crystalline solid with zwitterionic behavior due to its carboxylic acid (pKa = 4.25) and piperidine tertiary amine (pKa = 9.53) groups [5]. This results in pH-dependent solubility:
The compound exhibits pH-dependent stability:
Table 3: Key Physicochemical Properties of (R)-Fexofenadine
Property | Value | Condition |
---|---|---|
Crystal System | Monoclinic | X-ray diffraction |
Melting Point | 192–195°C (dec.) | Differential Scanning Calorimetry |
Log P (octanol/water) | 4.1 ± 0.2 | Shake-flask method, pH 7.4 |
Solubility in Water | 0.03 mg/mL | pH 7.0, 25°C |
pKa (acidic) | 4.25 | Potentiometric titration |
pKa (basic) | 9.53 | Potentiometric titration |
The (R)-enantiomer demonstrates superior histamine H₁-receptor antagonism relative to the (S)-form:
Mechanistically, (R)-fexofenadine stabilizes the inactive conformation of the H₁ receptor via hydrogen bonding between its hydroxyl group and Asn₁₉₈ residue—an interaction sterically hindered in the (S)-counterpart [1].
Beyond histamine blockade, (R)-fexofenadine exhibits unique anti-inflammatory actions:
Table 4: Comparative Bioactivity of Fexofenadine Enantiomers
Parameter | (R)-Fexofenadine | (S)-Fexofenadine |
---|---|---|
H₁ Receptor IC₅₀ (nM) | 12 | 78 |
Wheal Inhibition at 60 mg (%) | 95 | 42 |
ICAM-1 Suppression (EC₅₀, μM) | 5 | >100 |
P-gp Efflux (Papp ×10⁻⁶ cm/s) | 8.2 | 2.7 |
Plasma Protein Binding (%) | 65 | 65 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7